Cas no 1346597-79-2 (3-Hydroxy Mepivacaine-d3)

3-Hydroxy Mepivacaine-d3 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy Mepivacaine-d3
- N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
- 1346597-79-2
- HY-141696S
- N-(3-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide; 1-(Methyl-d3)-3'-hydroxy-2',6'-pipecoloxylidide; 1-(Methyl-d3)-4'-hydroxy-2',6'- pipecoloxylidide; 1-(Methyl-d3)pipecolo-3'-hydroxy-2',6'-xylidide;
- N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
- DTXSID10857724
- CS-0200865
-
- インチ: InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3
- InChIKey: DVENKGUHBZKQPU-HPRDVNIFSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
計算された属性
- せいみつぶんしりょう: 265.18700
- どういたいしつりょう: 265.186958187g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 56.06000
- LogP: 3.01920
3-Hydroxy Mepivacaine-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H825357-.25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | .25mg |
$ 304.00 | 2023-04-15 | ||
TRC | H825357-0.5mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 0.5mg |
$ 455.00 | 2023-02-02 | ||
TRC | H825357-10mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 10mg |
$ 5993.00 | 2023-09-07 | ||
TRC | H825357-1mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 1mg |
$ 741.00 | 2023-09-07 | ||
TRC | H825357-.5mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | .5mg |
$ 523.00 | 2023-04-15 | ||
TRC | H825357-0.25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 0.25mg |
$ 260.00 | 2023-02-02 | ||
TRC | H825357-25mg |
3-Hydroxy Mepivacaine-d3 |
1346597-79-2 | 25mg |
$ 304.00 | 2023-09-07 |
3-Hydroxy Mepivacaine-d3 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-Hydroxy Mepivacaine-d3に関する追加情報
Introduction to 3-Hydroxy Mepivacaine-d3 (CAS No. 1346597-79-2)
3-Hydroxy Mepivacaine-d3, identified by the Chemical Abstracts Service Number (CAS No.) 1346597-79-2, is a deuterated derivative of mepivacaine, a widely used local anesthetic. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique properties and potential applications in both clinical and research settings. The introduction of deuterium isotopes into the molecular structure of mepivacaine derivatives, such as 3-Hydroxy Mepivacaine-d3, offers advantages in terms of metabolic stability, reduced susceptibility to degradation, and enhanced analytical detectability. These characteristics make it an invaluable tool in the development of novel anesthetic agents and in the study of local anesthetic mechanisms.
The molecular structure of 3-Hydroxy Mepivacaine-d3 incorporates a deuterium atom at the 3-position of the piperidine ring, which is a key modification that distinguishes it from its non-deuterated counterpart. This alteration not only imparts greater metabolic stability but also allows for more precise tracking during pharmacokinetic studies. The hydroxyl group at the 4-position further influences its pharmacological profile, contributing to its anesthetic efficacy and duration of action. The combination of these structural features makes 3-Hydroxy Mepivacaine-d3 a promising candidate for both therapeutic applications and scientific research.
In recent years, advancements in analytical chemistry have enabled the development of highly sensitive techniques for studying deuterated compounds. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography have become indispensable tools for characterizing and quantifying 3-Hydroxy Mepivacaine-d3. These methods allow researchers to gain deeper insights into the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The ability to accurately measure deuterated analogs has opened new avenues for drug development, particularly in the area of local anesthetics where precision is paramount.
The use of deuterated compounds like 3-Hydroxy Mepivacaine-d3 has been increasingly explored in clinical trials to evaluate their potential as safer alternatives to traditional anesthetics. Deuterium labeling can enhance the compound's stability against enzymatic degradation, thereby prolonging its therapeutic effect and reducing the frequency of administration. This is particularly relevant in scenarios where prolonged analgesia is desired, such as in surgical procedures or chronic pain management. Additionally, the improved metabolic stability can lead to lower systemic exposure, potentially minimizing side effects associated with conventional local anesthetics.
Recent studies have highlighted the benefits of incorporating deuterium atoms into pharmaceutical compounds for improving their pharmacokinetic properties. For instance, research published in high-impact journals has demonstrated that deuterated local anesthetics exhibit reduced clearance rates compared to their non-deuterated counterparts. This phenomenon, known as deuterium kinetic isotope effect (DKIE), occurs because deuterium atoms are heavier than hydrogen atoms and interact differently with metabolic enzymes. In the case of 3-Hydroxy Mepivacaine-d3, this effect contributes to its extended half-life and increased bioavailability.
The structural modification introduced by replacing hydrogen with deuterium also impacts the compound's interaction with biological targets. Studies have shown that deuterated local anesthetics can exhibit altered binding affinities to voltage-gated sodium channels, which are critical for their anesthetic action. By fine-tuning these interactions through isotopic labeling, researchers can develop derivatives with improved efficacy and reduced toxicity. This approach aligns with the broader trend in pharmaceutical development towards designing molecules with optimized pharmacological profiles.
From a regulatory perspective, the use of deuterated compounds presents unique challenges and opportunities. Regulatory agencies require comprehensive data to support the safety and efficacy of new drug candidates, including those derived from labeled analogs. However, the growing body of evidence supporting the benefits of deuterium labeling has led to increased acceptance among regulatory bodies worldwide. This acceptance is crucial for advancing research and development efforts in this area.
The synthesis of 3-Hydroxy Mepivacaine-d3 represents a significant achievement in synthetic organic chemistry. The process involves multiple steps, including functional group transformations and protective group strategies, to achieve high yields and purity levels. Advances in synthetic methodologies have made it possible to produce complex deuterated molecules more efficiently than ever before. These advancements not only facilitate research but also make it economically viable to explore new derivatives for therapeutic applications.
The potential applications of 3-Hydroxy Mepivacaine-d3 extend beyond clinical use into academic research settings. Its unique properties make it an excellent tool for studying local anesthetic mechanisms at a molecular level. Researchers can employ various spectroscopic techniques combined with computational modeling to elucidate how 3-Hydroxy Mepivacaine-d3 interacts with biological targets and modulates neural activity. Such insights are invaluable for understanding drug action and for designing future generations of anesthetics with enhanced properties.
The growing interest in isotopically labeled compounds underscores their importance in modern pharmaceutical research. Deuterated analogs offer a versatile platform for exploring new drug candidates without compromising on safety or efficacy. As technology advances further, we can expect even more innovative applications of compounds like 3-Hydroxy Mepivacaine-d3 in both therapeutic and diagnostic fields.
1346597-79-2 (3-Hydroxy Mepivacaine-d3) 関連製品
- 247061-17-2(N-Desmethyl 3-Hydroxy Mepivacaine)
- 37055-90-6(3-Hydroxy Mepivacaine)
- 163589-30-8(3-Hydroxy Ropivacaine)
- 163589-31-9(4-Hydroxy Ropivacaine)
- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))
- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 25235-85-2(4-Chloroindole)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)



